molecular formula C7H7Br2NO2 B2770653 Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate CAS No. 1198-71-6

Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate

Cat. No.: B2770653
CAS No.: 1198-71-6
M. Wt: 296.946
InChI Key: UTOZAUBXQWRZIF-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: is a chemical compound with the molecular formula C7H7Br2NO2 and a molecular weight of 296.95 g/mol . This compound is characterized by the presence of two bromine atoms attached to a pyrrole ring, which is further substituted with a methyl group and a carboxylate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate typically involves the bromination of 1-methylpyrrole-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyrrole ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrrole derivatives.

    Reduction Products: 1-methylpyrrole-2-carboxylate.

    Oxidation Products: Oxidized pyrrole derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities. It has been investigated for its antimicrobial properties, particularly against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The presence of bromine atoms is believed to enhance its antibacterial efficacy.

Medicinal Chemistry

This compound is being explored as a lead compound for new therapeutic agents. Its unique structure may allow it to interact with various biological targets, potentially leading to the development of novel drugs.

Material Science

This compound is also used in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism by which these compounds exert their antibacterial effects involves disruption of bacterial cell membranes and interference with essential cellular processes.

StudyCompound TestedBacterial StrainEfficacy
This compoundMRSASignificant inhibition
This compoundVRESignificant inhibition

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms on the pyrrole ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The carboxylate ester group can undergo hydrolysis, releasing the active pyrrole derivative that can interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 4,5-dichloro-1-methylpyrrole-2-carboxylate
  • Methyl 4,5-difluoro-1-methylpyrrole-2-carboxylate
  • Methyl 4,5-diiodo-1-methylpyrrole-2-carboxylate

Comparison: Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate is unique due to the presence of bromine atoms, which provide specific reactivity and properties compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in applications where specific halogen bonding or steric effects are desired.

Biological Activity

Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C7H6Br2N2O2
Molecular Weight: 293.94 g/mol
CAS Number: 1198-71-6

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly against various bacterial strains. The compound's structure suggests potential interactions with bacterial cell membranes or essential enzymes.

  • Minimum Inhibitory Concentration (MIC): Preliminary studies indicate that derivatives of pyrrole compounds exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific MIC data for this compound is limited, its structural analogs demonstrate promising antibacterial activity.

Anticancer Activity

Research has also highlighted the anticancer potential of pyrrole derivatives. This compound may inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: The compound is believed to interfere with cellular processes by binding to specific enzymes or receptors involved in cancer cell growth . For instance, some studies suggest that halogenated pyrroles can inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria and cancer cells .

Study on Antimicrobial Activity

In a comparative study of various pyrrole derivatives, this compound was evaluated alongside other compounds. The results indicated that halogen substitution at the C4 position enhances antibacterial activity. Compounds with similar structural features demonstrated significant activity against Gram-positive bacteria .

Compound NameMIC (μg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
Pyrrole derivative A3.12Escherichia coli
Pyrrole derivative B12.5Staphylococcus aureus

Research on Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of pyrrole derivatives found that compounds with bromine substitutions exhibited enhanced cytotoxic effects against various cancer cell lines. This compound could serve as a lead compound for further development due to its structural similarities to effective anticancer agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses exist:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, potentially leading to increased permeability and cell death.
  • Signal Transduction Interference: By affecting receptor interactions or signaling pathways in cancer cells, the compound may hinder tumor growth and proliferation.

Properties

IUPAC Name

methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2/c1-10-5(7(11)12-2)3-4(8)6(10)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOZAUBXQWRZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1Br)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2,2-trichloro-1-(4,5-dibromo-1-methyl-1H-pyrrol-2-yl)-ethanone 14 (1.00 g, 2.60 mmol), anhydrous potassium carbonate (0.719 g, 5.20 mmol), and anhydrous methanol (20 mL) were charged into a reaction flask. The resulting suspension was stirred for 16 h at room temperature upon which the reaction was quenched with water (10 mL). The methanol was removed under reduced pressure and the residue partitioned between ethyl acetate (100 mL) and water (20 mL). The organic layer was subsequently washed with sat. NaHCO3 (2×30 mL), brine (2×20 mL), dried over anhydrous sodium sulfate, and filtered. Evaporation of the filtrate yielded the title compound (0.710 g, 92%) as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.05 (s, 1H), 3.90 (s, 3H), 3.76 (s, 3H); 13C NMR (75 MHz, DMSO-d6) δ 159.38, 123.62, 118.51, 113.93, 98.06, 51.58, 35.78; HRMS (FAB) calcd for C7H7Br2NO2 (M+) 294.8844, found 294.8861.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.719 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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